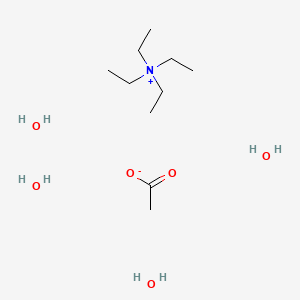

Tetraethylammonium acetate tetrahydrate

Descripción general

Descripción

Tetraethylammonium acetate tetrahydrate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N(OCOCH₃)·4H₂O. It is known for its use in various chemical and industrial applications due to its unique properties. The compound is a crystalline solid that is highly soluble in water and has a melting point of 42-46°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetraethylammonium acetate tetrahydrate can be synthesized through the reaction of tetraethylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the tetrahydrate form. The general reaction is as follows:

(C2H5)4N+OH−+CH3COOH→(C2H5)4N(OCOCH3)+H2O

The resulting tetraethylammonium acetate is then hydrated to form the tetrahydrate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through crystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions

Tetraethylammonium acetate tetrahydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

Complex Formation: It can form complexes with metal ions, which is useful in various catalytic processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and metal salts. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetate ion is replaced by another nucleophile, resulting in the formation of new quaternary ammonium compounds .

Aplicaciones Científicas De Investigación

Tetraethylammonium acetate tetrahydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of tetraethylammonium acetate tetrahydrate involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action is due to the positively charged quaternary ammonium ion, which interacts with these molecular targets . This mechanism is particularly useful in pharmacological research for studying ion channel functions .

Comparación Con Compuestos Similares

Similar Compounds

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetraethylammonium iodide

- Tetraethylammonium perchlorate

- Tetraethylammonium cyanide

Uniqueness

Tetraethylammonium acetate tetrahydrate is unique due to its specific acetate anion, which imparts distinct properties such as solubility and reactivity. Compared to other tetraethylammonium salts, the acetate form is particularly useful in organic synthesis and as a phase transfer catalyst .

Actividad Biológica

Tetraethylammonium acetate tetrahydrate (TEAAT) is a quaternary ammonium compound that has garnered interest for its biological activity, particularly in pharmacological and biochemical research. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₁₀H₃₁NO₆

- Molecular Weight : 261.36 g/mol

- Appearance : Colorless to white crystalline powder

- Melting Point : 41–46 °C

- CAS Number : 67533-12-4

TEAAT primarily functions as a potassium channel blocker . Its biological activity is attributed to its ability to inhibit various ion channels and receptors, which includes:

- Autonomic Ganglia Blockade : TEAAT blocks autonomic ganglia, affecting neurotransmission.

- Calcium-Activated Potassium Channels : It inhibits calcium-activated potassium channels, impacting muscle contraction and neuronal excitability.

- Nicotinic Acetylcholine Receptors : TEAAT acts on nicotinic receptors, which are crucial for synaptic transmission in the nervous system .

Pharmacological Applications

TEAAT has been studied for its potential use in various pharmacological contexts:

- Vasodilation Studies : Initially thought to be a potential vasodilator due to its ganglionic blockade properties, TEAAT has shown serious toxic effects such as muscle paralysis and respiratory distress in animal studies .

- Experimental Drug Research : Currently, TEAAT is utilized mainly as a research tool in pharmacology to study ion channel behavior and receptor interactions.

Case Studies

- Toxicity Reports : Studies have documented severe adverse effects associated with TEAAT, including muscle paralysis leading to respiratory failure. These findings highlight the importance of caution in its application .

- Deep Eutectic Solvents (DES) : Research has explored TEAAT's role in forming DES, indicating its potential as a thermodynamic inhibitor for gas hydrates. The study demonstrated that TEAAT-based DES could outperform conventional hydrate inhibitors under specific conditions .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

tetraethylazanium;acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOAKQGNSWGYOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369113 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67533-12-4 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetraethylammonium acetate tetrahydrate interact with acid gases like CO2 and H2S? What are the downstream effects of this interaction?

A1: this compound (TEAA) acts as a pressure swing absorbent for acid gases like CO2 and H2S. In its molten state, TEAA can reversibly absorb significant amounts of these gases. [, ] For instance, at 50°C and 102 kPa, TEAA can absorb 0.15 mol of CO2 per mole of salt. [] This absorption is attributed to chemical reactions within the melt, though the exact mechanism is still under investigation.

Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and any available spectroscopic data?

A2: this compound has the molecular formula [(C2H5)4N][CH3COO]·4H2O. [] While the exact molecular weight can be calculated from the formula, structural details are available from crystallographic studies. These studies reveal that TEAA forms a layered structure in its solid state. [] Tetraethylammonium cations are sandwiched between nets of puckered polygons formed by hydrogen-bonded acetate anions and water molecules. [] This arrangement contributes to the overall stability and unique properties of the compound. Unfortunately, specific spectroscopic data (NMR, IR, etc.) wasn't detailed within the provided research excerpts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.